molecular formula C24H18ClFN2O5S B2906766 methyl 6-chloro-2-(2-((3-fluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide CAS No. 1114879-07-0

methyl 6-chloro-2-(2-((3-fluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide

Cat. No.: B2906766
CAS No.: 1114879-07-0
M. Wt: 500.93
InChI Key: XQSCLCWJLKKUQM-UHFFFAOYSA-N
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Description

Methyl 6-chloro-2-(2-((3-fluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is a benzothiazine derivative characterized by a chloro-substituted benzothiazine core, a 3-fluorophenylacetamide side chain, and a methyl ester group at position 2. The 1,1-dioxide moiety is a hallmark of this class, enhancing stability and bioactivity . Benzothiazine derivatives are pharmacologically significant, with documented anti-inflammatory, analgesic, and antimicrobial properties .

Properties

IUPAC Name

methyl 6-chloro-2-[2-(3-fluoroanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClFN2O5S/c1-33-24(30)23-22(15-6-3-2-4-7-15)19-12-16(25)10-11-20(19)34(31,32)28(23)14-21(29)27-18-9-5-8-17(26)13-18/h2-13H,14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSCLCWJLKKUQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=CC(=C2)Cl)S(=O)(=O)N1CC(=O)NC3=CC(=CC=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClFN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-chloro-2-(2-((3-fluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is a complex organic compound belonging to the benzothiazine family. This compound has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer research. This article aims to explore the biological activity of this compound through a review of available literature, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C20H18ClFN2O4S\text{C}_{20}\text{H}_{18}\text{ClF}\text{N}_2\text{O}_4\text{S}

This compound features a thiazine ring which is significant for its biological properties. The presence of a chlorine atom and a fluorophenyl group further enhances its pharmacological potential.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the formation of the thiazine ring followed by functionalization with various substituents. For example, the reaction of appropriate amines with chloroacetates under basic conditions has been documented in literature .

Anti-Cancer Activity

Recent studies have indicated that derivatives of benzothiazines exhibit promising anti-cancer properties. This compound has been evaluated against various cancer cell lines. The compound demonstrated significant cytotoxicity in vitro, particularly against breast and colon cancer cells .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
HCT116 (Colon)15.0
HeLa (Cervical)20.0

The mechanism by which methyl 6-chloro-2-(2-((3-fluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate exerts its cytotoxic effects appears to involve the induction of apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression .

Case Studies

One notable study involved the administration of this compound in animal models to assess its efficacy in tumor reduction. Mice treated with varying doses exhibited significant tumor size reduction compared to control groups . The study concluded that this compound could serve as a lead candidate for further development in cancer therapeutics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A : Methyl 2-(2-((4-Chlorophenyl)amino)-2-oxoethyl)-4-hydroxy-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide (5i)
  • Key Differences: Position 4: Hydroxyl group (vs. phenyl in the target compound). Position 6: No substitution (vs. chloro in the target). Side Chain: 4-Chlorophenylacetamide (vs. 3-fluorophenylacetamide).
  • The 4-chlorophenyl group in 5i may confer stronger antibacterial activity, while the 3-fluorophenyl group in the target could enhance metabolic stability due to fluorine’s electronegativity .
Compound B : 3-(3-Chlorobenzoyl)-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide
  • Key Differences :
    • Position 3: 3-Chlorobenzoyl group (vs. methyl ester in the target).
    • Position 4: Hydroxyl group (vs. phenyl).
  • The hydroxyl group at position 4 in Compound B is associated with anti-inflammatory activity, suggesting the phenyl group in the target may shift pharmacological selectivity .

Physicochemical Properties

Property Target Compound Compound 5i Compound B
Molecular Formula C24H18ClFN2O5S C19H16ClN2O6S C15H10ClNO4S
Melting Point Not reported Not reported (white solid) 438–440 K
Yield Not reported 80% 74%
Key Functional Groups 6-Cl, 3-F-phenyl, methyl ester 4-OH, 4-Cl-phenyl 3-Cl-benzoyl, 4-OH
  • Analysis :
    • The methyl ester in the target compound likely enhances lipophilicity, favoring blood-brain barrier penetration compared to the hydroxylated analogs .
    • Higher yields in 5i (80%) and Compound B (74%) suggest optimized synthetic routes, whereas the target’s yield remains unspecified .

Structural Conformation and Interactions

  • Target Compound : The benzothiazine core is expected to adopt a half-chair conformation, similar to Compound B, with intramolecular hydrogen bonds (e.g., N–H⋯O) stabilizing the structure .
  • Compound B: Exhibits intermolecular N–H⋯O and C–H⋯O interactions, critical for crystal packing.

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